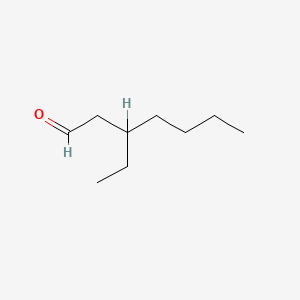

3-Ethylheptanal

Description

BenchChem offers high-quality 3-Ethylheptanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylheptanal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylheptanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-3-5-6-9(4-2)7-8-10/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVBVQRZGJITDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317007 | |

| Record name | 3-Ethylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2570-97-0 | |

| Record name | 3-Ethylheptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2570-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylheptanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylheptanal is an aliphatic aldehyde with a branched nine-carbon chain. Its chemical structure and properties are of interest to researchers in various fields, including flavor and fragrance, organic synthesis, and the study of volatile organic compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic and analytical methodologies related to 3-Ethylheptanal. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates information from analogous compounds and established chemical principles to provide a thorough resource.

Chemical Structure and Identifiers

The fundamental structure of 3-Ethylheptanal consists of a heptanal (B48729) backbone with an ethyl group substituted at the third carbon atom.

| Identifier | Value |

| IUPAC Name | 3-ethylheptanal[1] |

| CAS Number | 2570-97-0[1] |

| Molecular Formula | C₉H₁₈O[1][2][3] |

| SMILES | CCCCC(CC)CC=O[1] |

| InChI Key | GDVBVQRZGJITDD-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 142.24 g/mol [1] | PubChem |

| XLogP3 | 3.2 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0[2] | LookChem (Computed) |

| Hydrogen Bond Acceptor Count | 1[2] | LookChem (Computed) |

| Rotatable Bond Count | 6[2] | LookChem (Computed) |

| Boiling Point (3-Ethylheptane) | 143.2 °C | ChemicalBook |

| Melting Point (3-Ethylheptane) | -114.9 °C | ChemicalBook |

| Density (3-Ethylheptane) | 0.7230 g/cm³ | ChemicalBook |

| Water Solubility (3-Ethylheptane) | 219.8 µg/L | ChemicalBook |

Experimental Protocols

While specific experimental protocols for 3-Ethylheptanal are not detailed in the searched literature, the following sections provide detailed methodologies for the synthesis and analysis of similar aliphatic aldehydes. These can be adapted by skilled chemists for 3-Ethylheptanal.

Synthesis of 3-Ethylheptanal

A plausible and common method for the synthesis of an aldehyde like 3-Ethylheptanal is the oxidation of the corresponding primary alcohol, 3-ethylheptan-1-ol (B1606070).

Protocol: Oxidation of 3-Ethylheptan-1-ol to 3-Ethylheptanal

Materials:

-

3-Ethylheptan-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-ethylheptan-1-ol in anhydrous DCM.

-

To this solution, add a mild oxidizing agent such as PCC or DMP in one portion. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture vigorously under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 3-Ethylheptanal can be purified by fractional distillation under reduced pressure to yield the pure product.

Analytical Methods

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly effective technique for the identification and quantification of volatile compounds like 3-Ethylheptanal.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Sample Preparation:

-

Prepare a stock solution of 3-Ethylheptanal in a volatile solvent such as hexane (B92381) or dichloromethane.

-

Create a series of calibration standards by serially diluting the stock solution.

-

For quantitative analysis, an internal standard (e.g., n-dodecane) should be added to each sample and calibration standard.

GC-MS Conditions:

-

Injection Volume: 1 µL (splitless mode).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-350.

Data Analysis:

-

Identify 3-Ethylheptanal by comparing its mass spectrum and retention time with that of a reference standard.

-

For quantification, construct a calibration curve by plotting the ratio of the peak area of 3-Ethylheptanal to the peak area of the internal standard against the concentration of the calibration standards.

Chemical Reactions and Pathways

Aliphatic aldehydes such as 3-Ethylheptanal undergo a variety of characteristic reactions.

Representative Reactions

-

Oxidation: 3-Ethylheptanal can be oxidized to 3-ethylheptanoic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. A milder and more specific test for aldehydes is the Tollens' test , where the aldehyde is oxidized by Tollens' reagent, resulting in the formation of a silver mirror.[4][5][6]

-

Reduction: The aldehyde functional group can be reduced to a primary alcohol (3-ethylheptan-1-ol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The carbonyl carbon of 3-Ethylheptanal is electrophilic and susceptible to attack by nucleophiles. A classic example is the Grignard reaction , where an organomagnesium halide adds to the aldehyde to form a secondary alcohol after acidic workup.[7][8][9][10][11]

-

Wittig Reaction: 3-Ethylheptanal can be converted to an alkene by reacting it with a phosphorus ylide (Wittig reagent).[3][12][13][14][15] This reaction is a versatile method for forming carbon-carbon double bonds.

Visualizations

The following diagrams illustrate a potential synthetic pathway and a key reaction of 3-Ethylheptanal.

Caption: Plausible synthetic routes to 3-Ethylheptanal.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. byjus.com [byjus.com]

- 4. Tollens Test - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Tollens' reagent - Wikipedia [en.wikipedia.org]

- 7. homework.study.com [homework.study.com]

- 8. leah4sci.com [leah4sci.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Show how you would use Grignard syntheses to prepare the followin... | Study Prep in Pearson+ [pearson.com]

- 11. youtube.com [youtube.com]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 15. Wittig Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Ethylheptanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Ethylheptanal, a branched-chain aldehyde. The document details its known characteristics, outlines experimental protocols for their determination, and presents logical workflows for its analysis and synthesis. All quantitative data are summarized for clarity, and key processes are visualized to aid in understanding.

Physicochemical Data Summary

While specific experimental data for 3-Ethylheptanal are not widely available in the literature, its properties can be estimated based on its structure and data from related compounds. The following table summarizes key computed and identifying information for 3-Ethylheptanal.

| Property | Value | Source |

| IUPAC Name | 3-ethylheptanal | [1] |

| Synonyms | Heptanal, 3-ethyl- | [2] |

| CAS Number | 2570-97-0 | [1][2][3] |

| Molecular Formula | C₉H₁₈O | [2][3] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Boiling Point | Data not available. For comparison, the boiling point of 3-ethylheptane (B96521) is 143.2°C.[4] | N/A |

| Melting Point | Data not available. | N/A |

| Density | Data not available. | N/A |

| Water Solubility | Data not available. | N/A |

| XLogP3 (Computed) | 3.2 | [1][3] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 6 | [2] |

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate determination of physicochemical properties. The following sections describe standard protocols applicable to liquid aldehydes like 3-Ethylheptanal.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5] The Thiele tube method is a convenient technique for determining this property with a small amount of sample.[6]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (0-200°C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Stand and clamps

-

Rubber band or thread

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm junction.

-

Add approximately 0.5 mL of 3-Ethylheptanal to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6][7]

-

Suspend the thermometer assembly in the Thiele tube, immersing the sample and thermometer bulb in the oil bath.[7]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.[7] Convection currents will ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[6]

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7] Record this temperature.

Determination of Density

Density, a fundamental physical property, is the mass per unit volume of a substance.[8] It can be determined accurately using a calibrated graduated cylinder and an analytical balance.

Materials:

-

10 mL or 25 mL graduated cylinder

-

Analytical balance

-

3-Ethylheptanal sample

-

Pasteur pipette

Procedure:

-

Ensure the graduated cylinder is clean and completely dry.

-

Using the analytical balance, measure and record the mass of the empty graduated cylinder.

-

Carefully add a known volume (e.g., 5-10 mL) of 3-Ethylheptanal to the graduated cylinder. Avoid spilling any liquid on the outside.

-

Precisely read and record the volume from the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder and the 3-Ethylheptanal sample.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.[8]

-

Repeat the measurement at least two more times and calculate the average density for improved accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9] It involves creating a saturated solution and measuring the concentration of the dissolved substance.

Materials:

-

Screw-cap vials or flasks

-

Orbital shaker or rotator with temperature control

-

3-Ethylheptanal sample

-

Purified water (or desired aqueous buffer)

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

-

Add an excess amount of 3-Ethylheptanal to a vial containing a known volume of the aqueous medium. The presence of undissolved compound is necessary to ensure saturation.[10]

-

Seal the vials tightly to prevent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10][11]

-

After incubation, allow the vials to stand undisturbed at the same temperature to let the undissolved material settle.

-

Carefully take an aliquot of the supernatant. It is critical to avoid disturbing the excess undissolved sample.

-

Separate the dissolved compound from any remaining undissolved material by either centrifugation at high speed or by passing the solution through a low-binding syringe filter (e.g., 0.22 µm PVDF).[11]

-

Quantify the concentration of 3-Ethylheptanal in the clear filtrate or supernatant using a pre-calibrated analytical method, such as GC-MS.

-

The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows relevant to the study of 3-Ethylheptanal.

References

- 1. 3-Ethylheptanal | C9H18O | CID 11550030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Ethylheptanal|lookchem [lookchem.com]

- 4. 15869-80-4 CAS MSDS (3-ETHYLHEPTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. enamine.net [enamine.net]

An In-depth Technical Guide to 3-Ethylheptanal (CAS Number: 2570-97-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylheptanal, with the CAS number 2570-97-0, is an alpha-branched aliphatic aldehyde. Aldehydes as a chemical class are of significant interest in various scientific fields due to their reactivity and presence in biological systems. While specific research on 3-Ethylheptanal is limited, this guide provides a comprehensive overview of its known chemical and physical properties, a probable synthesis methodology, and places it within the broader context of branched aldehydes and their potential relevance in research and drug development.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of 3-Ethylheptanal. This data has been aggregated from various chemical databases.[1][2][3]

Table 1: General Chemical Information

| Property | Value | Source |

| CAS Number | 2570-97-0 | [1][2][3] |

| IUPAC Name | 3-ethylheptanal | [1] |

| Molecular Formula | C₉H₁₈O | [1][2][3] |

| Molecular Weight | 142.24 g/mol | [1] |

| SMILES | CCCCC(CC)CC=O | [1] |

| InChI | InChI=1S/C9H18O/c1-3-5-6-9(4-2)7-8-10/h8-9H,3-7H2,1-2H3 | [1] |

| InChIKey | GDVBVQRZGJITDD-UHFFFAOYSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 3.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 142.135765 g/mol | [1] |

| Monoisotopic Mass | 142.135765 g/mol | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 78.8 | [1] |

Synthesis

General Experimental Protocol: Hydroformylation of 2-Ethyl-1-hexene (B155198)

This protocol is a generalized procedure based on known hydroformylation reactions of terminal alkenes and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-Ethyl-1-hexene

-

Rhodium-based catalyst (e.g., Rh(acac)(CO)₂) or Cobalt-based catalyst (e.g., Co₂(CO)₈)

-

Phosphine (B1218219) ligand (e.g., triphenylphosphine)

-

Solvent (e.g., toluene, cyclohexane)

-

Syngas (a mixture of carbon monoxide and hydrogen)

-

High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium or cobalt catalyst and the phosphine ligand are dissolved in the chosen solvent. The ligand-to-metal ratio is a critical parameter and needs to be optimized to control selectivity.

-

Reactor Setup: The catalyst solution and 2-ethyl-1-hexene are charged into the high-pressure reactor. The reactor is then sealed and purged several times with nitrogen or argon to remove any oxygen.

-

Reaction: The reactor is pressurized with syngas to the desired pressure (typically 10-100 atm) and heated to the reaction temperature (typically 40-200 °C). The reaction mixture is stirred vigorously. The progress of the reaction can be monitored by techniques such as GC-MS by taking aliquots at regular intervals.[6]

-

Work-up and Purification: After the reaction is complete (as indicated by the consumption of the starting material), the reactor is cooled to room temperature and the pressure is carefully released in a well-ventilated fume hood. The crude reaction mixture is then subjected to purification. Common purification methods for aldehydes include:

-

Distillation: Fractional distillation under reduced pressure is often effective for separating the aldehyde from the catalyst and higher-boiling byproducts.[7]

-

Bisulfite Adduction: The aldehyde can be selectively reacted with a saturated sodium bisulfite solution to form a water-soluble adduct. This allows for the separation of non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.[8][9]

-

Chromatography: Column chromatography on silica (B1680970) gel can be used for small-scale purifications.[9]

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of 3-Ethylheptanal via hydroformylation.

Spectroscopic Data

-

Mass Spectrometry (MS): GC-MS data is available for 3-Ethylheptanal, which can be used for its identification and to determine its fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: A vapor-phase IR spectrum is available, which would show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1720-1740 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although experimental NMR data for 3-Ethylheptanal is not widely published, predicted ¹H and ¹³C NMR spectra can be calculated using various software packages. The ¹H NMR spectrum would be expected to show a characteristic signal for the aldehydic proton between 9 and 10 ppm.

Biological Activity and Potential Applications

There is a lack of specific studies on the biological activity or drug development applications of 3-Ethylheptanal. However, based on the general properties of aliphatic and branched-chain aldehydes, some potential areas of interest can be inferred.

-

Flavor and Fragrance: Branched-chain aldehydes are known contributors to the aroma profiles of various foods and are used in the flavor and fragrance industry.[10] It is plausible that 3-Ethylheptanal could have applications in this area.

-

Pharmaceutical Intermediates: Aldehydes are versatile functional groups in organic synthesis and can serve as building blocks for more complex molecules, including active pharmaceutical ingredients.[11] The reactivity of the aldehyde group allows for a variety of chemical transformations to build molecular diversity.

-

General Biological Effects of Aliphatic Aldehydes: Aliphatic aldehydes are known to be reactive molecules that can interact with biological macromolecules such as proteins and DNA. At high concentrations, they can be cytotoxic.[10] Conversely, some aldehydes exhibit antimicrobial and antioxidant properties. Any investigation into the biological effects of 3-Ethylheptanal should consider these general toxicological and pharmacological properties of aldehydes.

Signaling Pathways

Currently, there is no published research linking 3-Ethylheptanal to any specific signaling pathways. Research on the biological effects of this compound would be required to elucidate any such involvement.

Conclusion

References

- 1. 3-Ethylheptanal | C9H18O | CID 11550030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 3-Ethylheptanal|lookchem [lookchem.com]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hydroformylation - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3-Ethylheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylheptanal (C₉H₁₈O), a branched-chain aliphatic aldehyde.[1] The document details predicted Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorptions, and expected Mass Spectrometry (MS) fragmentation patterns. Detailed experimental protocols for acquiring this data are also provided, along with a logical workflow for spectroscopic analysis. While experimental spectra for 3-Ethylheptanal are not widely available in public databases, the data presented herein is based on established spectroscopic principles and analysis of analogous structures.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for 3-Ethylheptanal.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Predicted for a sample in CDCl₃ with TMS as an internal standard.

¹H NMR (Proton NMR)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CHO (C1-H) | 9.6 - 9.8 | Triplet (t) | 1H |

| -CH - (C3-H) | 2.1 - 2.3 | Multiplet (m) | 1H |

| -CH₂ -CHO (C2-H₂) | 2.3 - 2.5 | Multiplet (m) | 2H |

| -CH₂ -CH₃ (Ethyl) | 1.4 - 1.6 | Quintet (quin) | 2H |

| -CH₂ - (C4-H₂) | 1.2 - 1.4 | Multiplet (m) | 2H |

| -CH₂ - (C5-H₂) | 1.2 - 1.4 | Multiplet (m) | 2H |

| -CH₂ - (C6-H₂) | 1.2 - 1.4 | Multiplet (m) | 2H |

| -CH₃ (C7-H₃) | 0.8 - 1.0 | Triplet (t) | 3H |

| -CH₃ (Ethyl) | 0.8 - 1.0 | Triplet (t) | 3H |

¹³C NMR (Carbon-13 NMR)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C =O (C1) | 200 - 205 |

| -C H- (C3) | ~50 |

| -C H₂-CHO (C2) | ~45 |

| -C H₂- (C4) | ~30-35 |

| -C H₂- (Ethyl) | ~25 |

| -C H₂- (C5) | ~29 |

| -C H₂- (C6) | ~22 |

| -C H₃ (C7) | ~14 |

| -C H₃ (Ethyl) | ~11 |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity / Description |

| C=O Stretch (Aldehyde) | 1740 - 1720 | Strong |

| C-H Stretch (Aldehydic) | 2830 - 2800 and 2730 - 2700 | Medium, often two distinct peaks |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |

| C-H Bend (Aliphatic) | 1465 - 1375 | Variable |

Note: Saturated aliphatic aldehydes typically show a strong carbonyl (C=O) absorption in the 1740-1720 cm⁻¹ range.[2][3][4] A key diagnostic feature is the presence of two moderate C-H stretching bands for the aldehydic proton around 2720 cm⁻¹ and 2820 cm⁻¹.[2][4]

Table 3: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) |

| 141 | [M-H]⁺ | Loss of aldehydic hydrogen |

| 113 | [M-C₂H₅]⁺ | α-cleavage, loss of ethyl radical |

| 99 | [M-C₃H₇]⁺ | β-cleavage, loss of propyl radical |

| 85 | [M-C₄H₉]⁺ | Cleavage, loss of butyl radical |

| 71 | [M-C₅H₁₁]⁺ | Cleavage, loss of pentyl radical |

| 57 | [C₄H₉]⁺ | Butyl cation (base peak common for branched alkanes) |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ or [CHO]⁺ | Ethyl cation or formyl cation |

Note: The molecular ion peak for 3-Ethylheptanal is expected at m/z 142.[1] Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and cleavage of bonds adjacent to the carbonyl group (α-cleavage).[5][6] Fragmentation of the alkyl chain will also occur, often resulting in clusters of peaks separated by 14 mass units (CH₂).[6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon environments within the 3-Ethylheptanal molecule.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of pure 3-Ethylheptanal in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[7]

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio.[7]

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).

-

Cap the NMR tube and gently vortex to ensure the sample is fully dissolved and the solution is homogeneous.[7]

-

-

Instrumentation & Acquisition:

-

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve adequate signal intensity.

-

-

¹³C NMR:

-

Obtain a proton-decoupled carbon spectrum to simplify the spectrum to single lines for each unique carbon environment.

-

Typical parameters include a spectral width of 0-220 ppm and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Process the raw Free Induction Decay (FID) data by applying Fourier transformation.

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Ethylheptanal.

Methodology:

-

Sample Preparation (Neat Liquid Film):

-

As 3-Ethylheptanal is a liquid at room temperature, the spectrum can be obtained directly as a thin film.[8]

-

Place one to two drops of the pure liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

-

Carefully place a second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.[8]

-

-

Instrumentation & Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

First, acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Place the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Ethylheptanal.

Methodology:

-

Sample Preparation & Introduction:

-

For a volatile compound like 3-Ethylheptanal, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

Instrumentation & Acquisition (GC-MS):

-

Gas Chromatograph (GC):

-

Use a capillary column suitable for separating volatile organic compounds (e.g., DB-5ms).

-

Set the injector temperature to ensure rapid volatilization (e.g., 250°C).[10]

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 280°C) to elute the compound from the column.[11]

-

-

Mass Spectrometer (MS):

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Use Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecules.

-

Scan a mass range appropriate for the compound, for instance, m/z 20-200.

-

-

-

Data Processing:

-

The software will generate a total ion chromatogram (TIC) showing the separation of components over time.

-

A mass spectrum is generated for the peak corresponding to 3-Ethylheptanal.

-

Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the fragmentation pattern.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as 3-Ethylheptanal.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 3-Ethylheptanal | C9H18O | CID 11550030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

Gas Chromatography-Mass Spectrometry of 3-Ethylheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analysis of 3-Ethylheptanal using gas chromatography-mass spectrometry (GC-MS). This document outlines a detailed experimental protocol, predicted mass spectrometry fragmentation patterns, and data presentation tailored for researchers, scientists, and professionals in drug development.

Introduction

3-Ethylheptanal (CAS No: 2570-97-0) is a branched-chain aliphatic aldehyde with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . The analysis of such volatile and semi-volatile organic compounds is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and as potential impurities or degradation products in pharmaceutical formulations. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the separation, identification, and quantification of 3-Ethylheptanal.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the reliable analysis of 3-Ethylheptanal. The following section details a typical methodology for GC-MS analysis.

Sample Preparation

For analysis, a dilute solution of 3-Ethylheptanal is prepared in a high-purity volatile solvent such as hexane (B92381) or dichloromethane. The concentration should be adjusted to fall within the linear range of the instrument's detector.

Gas Chromatography (GC) Conditions

The separation of 3-Ethylheptanal from other components in a sample matrix is achieved using a gas chromatograph with the following parameters:

| Parameter | Value |

| GC System | Agilent 7890B GC (or equivalent) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes. |

Mass Spectrometry (MS) Conditions

The detection and identification of 3-Ethylheptanal are performed using a mass spectrometer with the following settings:

| Parameter | Value |

| MS System | Agilent 5977B MSD (or equivalent) |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 35-350 |

| Scan Mode | Full Scan |

Data Presentation and Interpretation

The primary outputs of a GC-MS analysis are the total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak. For 3-Ethylheptanal, a distinct peak will be observed at a specific retention time in the TIC. The mass spectrum of this peak provides the fragmentation pattern used for structural elucidation and confirmation.

Predicted Retention Time

Under the specified GC conditions, the retention time for 3-Ethylheptanal is expected to be in the range of 8-12 minutes. The exact retention time should be confirmed by running a certified reference standard.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 3-Ethylheptanal is predicted to show a molecular ion peak (M+) at m/z 142, although it may be weak due to the instability of the molecular ion of aliphatic aldehydes. The fragmentation pattern is dominated by characteristic cleavage mechanisms of aldehydes.

Key Predicted Fragments:

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Relative Abundance |

| 142 | [C9H18O]+• | Molecular Ion | Low |

| 113 | [M - C2H5]+ | α-cleavage (loss of ethyl radical) | Moderate |

| 99 | [M - C3H7]+ | β-cleavage (loss of propyl radical) | Moderate to High |

| 85 | [M - C4H9]+ | Cleavage of the butyl group | Moderate |

| 71 | [M - C5H11]+ | Cleavage of the pentyl group | High |

| 57 | [C4H9]+ | Butyl cation | High (often base peak) |

| 44 | [C2H4O]+• | McLafferty rearrangement | Moderate |

| 43 | [C3H7]+ | Propyl cation | High |

| 29 | [C2H5]+ | Ethyl cation | Moderate |

Visualizations

GC-MS Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for 3-Ethylheptanal.

Predicted Mass Fragmentation Pathway of 3-Ethylheptanal

The following diagram illustrates the primary fragmentation pathways predicted for 3-Ethylheptanal upon electron ionization.

Navigating the Vibrational Landscape of 3-Ethylheptanal: An Infrared Spectroscopy Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Infrared Absorption Data for 3-Ethylheptanal

The infrared spectrum of 3-Ethylheptanal is characterized by the vibrational modes of its constituent functional groups: the aldehyde group (-CHO) and the saturated alkyl chains. The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, expected wavenumber ranges, and typical intensities.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aldehyde (-CHO) | 2830 - 2800 and 2730 - 2700 | Medium, Sharp |

| C=O Stretch | Aldehyde (-CHO) | 1740 - 1720 | Strong, Sharp |

| C-H Asymmetric Stretch | Methyl (-CH₃) | ~2960 | Strong |

| C-H Symmetric Stretch | Methyl (-CH₃) | ~2870 | Medium |

| C-H Asymmetric Stretch | Methylene (B1212753) (-CH₂) | ~2925 | Strong |

| C-H Symmetric Stretch | Methylene (-CH₂) | ~2850 | Medium |

| C-H Asymmetric Bend (Scissoring) | Methylene (-CH₂) | ~1465 | Medium |

| C-H Symmetric Bend (Umbrella) | Methyl (-CH₃) | ~1375 | Medium |

Experimental Protocol: A General Approach

Obtaining a high-quality infrared spectrum of a liquid sample like 3-Ethylheptanal typically involves the use of a Fourier Transform Infrared (FTIR) spectrometer. The following is a generalized experimental protocol.

Objective: To acquire the infrared spectrum of neat 3-Ethylheptanal.

Materials:

-

3-Ethylheptanal sample

-

FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

Cleaning solvents (e.g., spectroscopic grade dichloromethane (B109758) or acetone)

-

Lens tissue

Procedure:

-

Spectrometer Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the salt plates thoroughly with a suitable solvent and dry them completely.

-

Place the clean, empty salt plates in the sample holder.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.

-

-

Sample Preparation (Neat Liquid Film):

-

Using a clean pipette, place a small drop of 3-Ethylheptanal onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder in the spectrometer.

-

Acquire the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of 3-Ethylheptanal.

-

Identify and label the characteristic absorption peaks. Compare the peak positions with the predicted values and established correlation tables.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable solvent.

-

Store the salt plates in a desiccator to prevent damage from moisture.

-

Visualizing the Process and Molecular Vibrations

To further elucidate the experimental workflow and the molecular dynamics underlying the infrared spectrum, the following diagrams are provided.

Interpretation of Key Spectral Features

-

Aldehyde C-H Stretch (2830-2700 cm⁻¹): The presence of two distinct, medium-intensity peaks in this region is highly characteristic of an aldehyde.[1][2] These arise from the stretching vibration of the hydrogen atom attached to the carbonyl carbon.[3][4] One of these peaks, typically around 2720 cm⁻¹, is particularly diagnostic as few other functional groups absorb in this region.[2][3]

-

Carbonyl C=O Stretch (1740-1720 cm⁻¹): A strong, sharp absorption band in this range is the most prominent feature in the spectrum of an aliphatic aldehyde like 3-Ethylheptanal.[1][5] Its high intensity is due to the large change in dipole moment during the stretching vibration of the polar carbon-oxygen double bond.

-

Alkyl C-H Stretches (2960-2850 cm⁻¹): The various asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups in the ethyl and pentyl chains of the molecule will result in a series of strong absorption bands in this region.[6][7] While ubiquitous in organic molecules, their presence confirms the saturated hydrocarbon nature of the molecular backbone.[8]

-

Alkyl C-H Bending Vibrations (1465-1375 cm⁻¹): The scissoring and umbrella bending modes of the methylene and methyl groups, respectively, give rise to medium-intensity bands in the fingerprint region of the spectrum.[7][9] These absorptions further confirm the presence of the alkyl framework.

References

- 1. tutorchase.com [tutorchase.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Versatility of Branched Aldehydes: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Reactivity, and Application of Branched Aldehydes in Modern Research and Drug Development

Branched aldehydes, a class of organic compounds characterized by a formyl group attached to a secondary or tertiary carbon, are pivotal intermediates in a myriad of chemical transformations. Their unique structural motif, featuring a stereocenter at the α- or β-position, makes them highly valuable building blocks for the synthesis of complex molecules with applications spanning pharmaceuticals, agrochemicals, and fragrances. This technical guide provides a comprehensive overview of the current research applications of branched aldehydes, with a focus on synthetic methodologies, quantitative data, experimental protocols, and the visualization of key chemical pathways for researchers, scientists, and drug development professionals.

Core Applications in Research and Development

The utility of branched aldehydes stems from their reactivity and the stereochemical complexity they can introduce into a molecule. They are instrumental in the construction of quaternary carbon centers, a common feature in many natural products and biologically active compounds.[1][2]

Drug Discovery and Medicinal Chemistry: In the pharmaceutical industry, branched aldehydes serve as crucial precursors for the synthesis of active pharmaceutical ingredients (APIs).[3] Their functional group can be readily transformed into a variety of other moieties, such as alcohols, amines, and carboxylic acids, which are common pharmacophores.[3] For instance, they are employed in the synthesis of β-lactam antibiotics, where the branched structure is a key determinant of biological activity.[4][5] The aldehyde-alkyne-amine (A³) coupling reaction, which can utilize branched aldehydes, is a powerful tool for generating diverse molecular scaffolds relevant to medicinal chemistry.[6]

Fragrance and Flavor Industry: The distinct olfactory properties of many branched aldehydes make them valuable components in the fragrance and flavor industry.[7][8] Their specific branching pattern influences their scent profile, contributing to a wide range of aromas from fruity and floral to woody and spicy.

Organic Synthesis: As versatile building blocks, branched aldehydes participate in a wide array of organic reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, enabling the construction of complex carbon skeletons.[9][10] The development of catalytic asymmetric methods for the synthesis and functionalization of branched aldehydes has been a significant area of research, allowing for the stereocontrolled synthesis of chiral molecules.[1][4]

Synthesis and Functionalization of Branched Aldehydes: A Quantitative Overview

The synthesis of branched aldehydes with high regioselectivity and enantioselectivity is a key challenge in organic synthesis. Several powerful catalytic methods have been developed to address this, with hydroformylation being one of the most prominent. The following tables summarize quantitative data for key synthetic and functionalization reactions involving branched aldehydes.

Table 1: Comparison of Catalytic Systems for Asymmetric Hydroformylation of Alkenes to Branched Aldehydes

| Alkene Substrate | Catalyst System | Ligand | Solvent | Temp (°C) | Pressure (bar) | b/l Ratio | Yield (%) | ee (%) | Reference |

| Styrene (B11656) | [Rh(COD)Cl]₂ | Trimethyl phosphate | Toluene (B28343) | 30 | - | 8.0:1 | 16 | - | [11] |

| Styrene | [Rh(COD)Cl]₂ | Triphenyl phosphate | Toluene | 30 | - | 6.6:1 | 40 | - | [11] |

| Vinylarenes | Rh/Ph-bpe | Ph-bpe | - | - | - | up to 96/4 | - | up to 95 | [2] |

| 1-Octene | Co₂(CO)₈@PPh₃-1/10 | - | - | 140 | - | - | 87 (aldehyde) | - | [8] |

*b/l ratio refers to the ratio of branched to linear aldehyde products.

Table 2: Enantioselective Organocatalytic α-Functionalization of Branched Aldehydes

| Aldehyde Substrate | Electrophile | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

| Cyclohexylacetaldehyde | NFSI | Imidazolidinone 1 | - | - | 98 | [12] |

| Propanal | Nitrosobenzene | L-Proline (5 mol%) | CH₃CN | 80 | >99 | [13] |

| n-Butanal | Nitrosobenzene | L-Proline | CH₃CN | 75 | >99 | [13] |

| 3-Methylbutanal | Nitrosobenzene | L-Proline | CH₃CN | 78 | >99 | [13] |

| Ketones | Azodicarboxylates | L-Proline | - | high | excellent | [6] |

*NFSI = N-Fluorobenzenesulfonimide

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and functionalization of branched aldehydes.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene

This protocol is adapted from procedures described for the enantioselective hydroformylation of vinylarenes.[2][14]

Materials:

-

[Rh(acac)(CO)₂]

-

Chiral phosphine (B1218219) ligand (e.g., Ph-bpe)

-

Styrene

-

Toluene (anhydrous)

-

Syngas (CO/H₂ mixture, 1:1)

-

High-pressure autoclave equipped with a magnetic stirrer and a gas inlet.

Procedure:

-

In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] (0.01 mmol) and the chiral phosphine ligand (0.012 mmol).

-

Add anhydrous toluene (10 mL) to dissolve the catalyst precursor and ligand.

-

Seal the autoclave and purge with syngas three times.

-

Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring.

-

Inject styrene (1 mmol) into the autoclave using a syringe pump.

-

Maintain the reaction at the set temperature and pressure for the desired time (e.g., 24 hours), monitoring the consumption of syngas.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

-

Open the autoclave and collect the reaction mixture.

-

Analyze the product mixture by gas chromatography (GC) using a chiral column to determine the yield, branched-to-linear ratio, and enantiomeric excess.

Protocol 2: Organocatalytic α-Fluorination of a Branched Aldehyde

This protocol is based on the enantioselective α-fluorination of aldehydes using an imidazolidinone catalyst.[3][12]

Materials:

-

Branched aldehyde (e.g., 2-phenylpropanal)

-

(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetate (B77799) salt (MacMillan catalyst)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a stirred solution of the branched aldehyde (1.0 mmol) in anhydrous dichloromethane (5.0 mL) at room temperature, add the imidazolidinone catalyst (0.2 mmol).

-

Stir the mixture for 5 minutes to allow for enamine formation.

-

Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the α-fluoro aldehyde.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing Key Pathways and Workflows

Understanding the intricate mechanisms of catalytic reactions and experimental procedures is crucial for researchers. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to branched aldehydes.

Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

This diagram illustrates the generally accepted mechanism for the rhodium-catalyzed hydroformylation of an alkene to form a branched aldehyde.

Experimental Workflow for Multi-step Organic Synthesis

This diagram outlines a typical workflow for a multi-step organic synthesis, a common process in drug discovery and natural product synthesis where branched aldehydes can be key intermediates.[1][15][16]

Logical Relationship in Drug Discovery Workflow

This diagram illustrates the logical progression of a typical drug discovery pipeline, highlighting where the synthesis of novel compounds, potentially using branched aldehydes, fits into the overall process.[17][18]

Conclusion

Branched aldehydes continue to be indispensable tools in the arsenal (B13267) of synthetic chemists. The ongoing development of novel catalytic methods for their stereoselective synthesis and functionalization is expanding their utility in the creation of complex and valuable molecules. For researchers in drug discovery and other areas of chemical science, a thorough understanding of the reactivity and synthetic potential of branched aldehydes is essential for innovation and the advancement of their respective fields. This guide serves as a foundational resource, providing both a broad overview and detailed practical information to aid in the successful application of these versatile chemical intermediates.

References

- 1. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]

- 2. Direct catalytic asymmetric alpha-amination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. trine.edu [trine.edu]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Utilizing graph machine learning within drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug Discovery: Unlocking Insights with Graph Database - DEV Community [dev.to]

An In-depth Technical Guide to 3-Ethylheptanal as a Volatile Organic Compound

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature on 3-Ethylheptanal is not extensive. This guide provides a comprehensive overview of the available chemical and physical data, alongside generalized experimental protocols and potential biological roles based on the characteristics of similar volatile aldehydes. Areas lacking specific research are explicitly noted to guide future investigations.

Introduction

3-Ethylheptanal is a branched-chain aldehyde and a volatile organic compound (VOC). VOCs are critical in chemical ecology, mediating interactions between organisms, and are also significant in the food and fragrance industries. Aldehydes, as a class of VOCs, are known to play diverse roles, including functioning as signaling molecules in plants and insects (pheromones, allomones) and contributing to the aroma profiles of various foods.

This guide aims to provide a detailed technical overview of 3-Ethylheptanal, summarizing its known properties and providing adaptable experimental methodologies for its study. Given the limited specific research on this compound, this document also proposes potential biological roles and signaling pathways, highlighting areas ripe for future investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Ethylheptanal is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the molecule's characteristics.

Table 1: Chemical and Physical Properties of 3-Ethylheptanal

| Property | Value | Source(s) |

| IUPAC Name | 3-ethylheptanal | --INVALID-LINK--[1] |

| Molecular Formula | C9H18O | --INVALID-LINK--[1] |

| Molecular Weight | 142.24 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 2570-97-0 | --INVALID-LINK--[1][2] |

| Appearance | Pale yellow liquid (reported for similar aldehydes) | General chemical properties |

| Canonical SMILES | CCCCC(CC)CC=O | --INVALID-LINK--[1] |

| InChI Key | GDVBVQRZGJITDD-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| XLogP3 | 3.2 | --INVALID-LINK--[1][2] |

| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK--[1][2] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 6 | --INVALID-LINK-- |

Synthesis and Analytical Methodologies

Synthesis of 3-Ethylheptanal

Experimental Protocol: Oxidation of 3-Ethylheptan-1-ol (B1606070) to 3-Ethylheptanal (General Method)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-ethylheptan-1-ol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM).

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) in DCM, dropwise to the alcohol solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

-

Purification: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-Ethylheptanal can be further purified by vacuum distillation or column chromatography on silica gel.

Analysis of 3-Ethylheptanal by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the identification and quantification of volatile compounds like 3-Ethylheptanal. The following is a general protocol that can be adapted for various sample matrices.

Experimental Protocol: GC-MS Analysis of 3-Ethylheptanal

-

Sample Preparation:

-

Headspace Analysis (for solid/liquid samples): Place a known amount of the sample (e.g., plant material, food) into a headspace vial. For quantification, a standard addition method or an internal standard can be used. Seal the vial and incubate at a specific temperature and time to allow volatiles to partition into the headspace.

-

Solvent Extraction: Extract a known amount of the sample with a suitable low-boiling solvent (e.g., hexane (B92381) or dichloromethane). The extract can be concentrated if necessary. Add an internal standard for quantification.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.[3]

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]

-

Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]

-

Inlet Temperature: 250 °C.[3]

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).[3]

-

Oven Temperature Program:

-

Initial temperature: 40-50 °C, hold for 2-5 minutes.

-

Ramp: Increase to 220-250 °C at a rate of 5-10 °C/min.[3]

-

Hold: Hold at the final temperature for 5-10 minutes.

-

-

MSD Transfer Line Temperature: 280 °C.[3]

-

Ion Source Temperature: 230 °C.[3]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Scan Range: m/z 35-400.

-

-

Data Analysis:

-

Identify 3-Ethylheptanal by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can be used for tentative identification.

-

Quantify the compound by integrating the peak area and comparing it to a calibration curve or the internal standard.

-

Potential Roles as a Volatile Organic Compound

Natural Occurrence

Currently, there is a lack of specific studies identifying 3-Ethylheptanal in the volatile profiles of plants or as a natural flavor component in foods. Aldehydes are commonly found in nature, and it is plausible that 3-Ethylheptanal is present in some natural sources, but this remains to be experimentally verified.

Potential Role in Plants

Plants produce a wide array of VOCs, including aldehydes, for various ecological functions such as defense against herbivores and pathogens, attracting pollinators, and communication with other plants. It is possible that 3-Ethylheptanal could play a role in these interactions for certain plant species, but further research is needed to confirm this.

Potential Role in Food Aroma

Aldehydes are significant contributors to the aroma and flavor of many foods and beverages. They can be formed through various pathways, including lipid oxidation and amino acid metabolism. While the presence of 3-Ethylheptanal in food has not been extensively reported, its structure suggests it could contribute to fatty, green, or citrus-like aroma notes.

Potential Role as an Insect Pheromone

Insects utilize a diverse range of chemical signals, or pheromones, for communication.[3] Aldehydes are a common class of compounds found in insect pheromones, serving as sex attractants, aggregation signals, or alarm pheromones.[4] The volatility and chemical structure of 3-Ethylheptanal make it a candidate for a pheromone component in some insect species.

Experimental Protocol: Bioassay for Pheromonal Activity (General)

-

Electrophysiological Assay (Electroantennography - EAG):

-

Excise the antenna from an insect of interest and mount it between two electrodes.

-

Deliver a puff of air containing a known concentration of 3-Ethylheptanal over the antenna.

-

Record any change in the electrical potential of the antenna, which indicates a response by the olfactory receptor neurons.

-

-

Behavioral Assay (Wind Tunnel or Olfactometer):

-

Place insects in a controlled environment (wind tunnel or olfactometer) with a defined airflow.

-

Introduce a controlled release of 3-Ethylheptanal into the airstream from a specific point source.

-

Observe and quantify the behavioral responses of the insects, such as upwind flight, attraction to the source, or arrestment.

-

Potential Biological Effects and Signaling Pathways (Hypothetical)

Given the absence of specific studies on the biological effects of 3-Ethylheptanal, a hypothetical signaling pathway for its action as an insect pheromone is proposed below. This model is based on well-established mechanisms of olfaction in insects.

Upon release into the environment, 3-Ethylheptanal molecules would be detected by specialized olfactory receptor neurons (ORNs) located in the antennae of the receiving insect. The binding of 3-Ethylheptanal to a specific odorant receptor (OR) protein on the surface of an ORN would trigger a conformational change in the receptor. This, in turn, would lead to the opening of an ion channel, causing depolarization of the neuron and the generation of an action potential. This electrical signal would then be transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a specific behavioral response.

Future Research Directions

The current body of knowledge on 3-Ethylheptanal is limited, presenting numerous opportunities for future research:

-

Natural Occurrence: Comprehensive screening of the volatile profiles of various plants, fruits, and other food products to identify natural sources of 3-Ethylheptanal.

-

Biosynthesis: Elucidation of the biosynthetic pathway of 3-Ethylheptanal in organisms where it is identified.

-

Biological Activity:

-

Systematic investigation of its role as an insect semiochemical for various species through electrophysiological and behavioral assays.

-

Evaluation of its potential antimicrobial, antifungal, or cytotoxic properties, which could be relevant for drug development.

-

-

Flavor Chemistry: Sensory panel evaluations to characterize the odor profile of 3-Ethylheptanal and its potential contribution to food flavors.

Conclusion

3-Ethylheptanal is a volatile organic compound with the potential for significant roles in chemical ecology, food chemistry, and potentially, drug discovery. While its chemical and physical properties are reasonably well-defined, there is a notable lack of research into its natural occurrence and biological functions. The experimental protocols and hypothetical frameworks presented in this guide are intended to provide a solid foundation for researchers to explore the uncharted territory of this intriguing molecule. Further investigation is essential to unlock the full potential of 3-Ethylheptanal and its applications.

References

The Vanguard of Complexity: A Technical Guide to the Discovery and Synthesis of Novel Branched Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched aldehydes represent a pivotal class of organic molecules, serving as critical intermediates and bioactive compounds in the pharmaceutical, fragrance, and agrochemical industries. Their inherent structural complexity, often involving stereogenic centers, presents both a formidable challenge and a significant opportunity for synthetic chemists. This technical guide provides an in-depth exploration of the cutting-edge methodologies for the discovery and synthesis of novel branched aldehydes. We will traverse the landscape of modern synthetic strategies, from highly regioselective hydroformylation reactions to sophisticated organocatalytic approaches for the construction of α-quaternary stereocenters. Detailed experimental protocols for key transformations, quantitative data for catalyst performance, and visualizations of synthetic workflows and relevant biological pathways are presented to equip researchers with the knowledge to navigate this dynamic field.

Introduction: The Significance of the Branched Aldehyde Motif

The aldehyde functional group is a cornerstone of organic synthesis, prized for its versatile reactivity. When incorporated into a branched carbon skeleton, its utility is magnified, providing a gateway to complex molecular architectures. In drug discovery, the introduction of branched alkyl chains can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, receptor binding affinity, and cellular permeability.[1] For instance, the formation of α-quaternary centers is a key strategy in the synthesis of bioactive compounds and natural products.[2][3] This guide focuses on two primary pillars of modern synthetic chemistry for accessing these valuable structures: regioselective hydroformylation and asymmetric organocatalysis.

Strategic Synthesis via Regioselective Hydroformylation

Hydroformylation, or the "oxo process," stands as one of the most important industrial reactions for aldehyde synthesis, involving the addition of carbon monoxide and hydrogen across an alkene double bond.[4] While traditionally tuned for the production of linear aldehydes, recent innovations in catalyst design have enabled remarkable control over regioselectivity, favoring the formation of branched isomers.

The BOBPHOS Ligand: A Breakthrough in Branched Selectivity

A significant advancement in this area is the development of the phospholane-phosphite ligand known as BOBPHOS. When complexed with rhodium, the Rh-BOBPHOS catalyst exhibits exceptionally high selectivity for the formation of branched aldehydes from unbiased terminal alkenes.[5][6][7] This unusual selectivity is attributed to stabilizing CH−π interactions between the ligand and the substrate, which render potentially low-energy pathways to the linear product unproductive.[5][6]

Data Presentation: Performance of Rh-BOBPHOS in Hydroformylation

The following table summarizes the performance of the Rh-BOBPHOS catalyst in the hydroformylation of 1-octene (B94956), highlighting the exceptional branched-to-linear (b:l) ratios achieved under various conditions.

| Entry | Substrate | Catalyst | Temp (°C) | Pressure (bar, CO/H₂) | b:l Ratio | Yield (%) | Reference |

| 1 | 1-Octene | [Rh(acac)(CO)₂]/BOBPHOS | 80 | 20 (1:1) | 30:1 | >95 | Clarke et al. |

| 2 | 1-Octene | [Rh(acac)(CO)₂]/BOBPHOS | 100 | 20 (1:1) | 25:1 | >95 | Clarke et al. |

| 3 | 1-Octene | [Rh(acac)(CO)₂]/BOBPHOS | 80 | 10 (1:1) | 50:1 | >95 | Clarke et al. |

| 4 | 1-Hexene | [Rh(acac)(CO)₂]/BOBPHOS | 80 | 20 (1:1) | 28:1 | >95 | Clarke et al. |

Experimental Workflow: Hydroformylation of 1-Octene

The logical flow for a typical hydroformylation experiment using the Rh-BOBPHOS catalyst is outlined below.

Caption: Workflow for Rh-catalyzed hydroformylation.

Detailed Experimental Protocol: Branched-Selective Hydroformylation of 1-Octene

Materials: [Rh(acac)(CO)₂], BOBPHOS ligand, 1-octene (distilled and degassed), Toluene (anhydrous), Syngas (1:1 CO/H₂), High-pressure autoclave equipped with a magnetic stir bar and heating mantle.

Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, a stock solution of the catalyst is prepared by dissolving [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol) and BOBPHOS (1.2 equivalents relative to Rh) in anhydrous toluene (10 mL).

-

Reaction Setup: A high-pressure autoclave is charged with 1-octene (1.12 g, 10 mmol) and toluene (5 mL).

-

Catalyst Addition: The autoclave is sealed, removed from the glovebox, and the catalyst stock solution (1 mL) is injected.

-

Pressurization and Heating: The autoclave is purged three times with syngas (1:1 CO/H₂) and then pressurized to 20 bar. The reaction mixture is heated to 80°C with vigorous stirring.

-

Reaction Monitoring: The reaction is allowed to proceed for 12 hours, with pressure uptake monitored to gauge the reaction rate.

-

Workup and Analysis: After the reaction period, the autoclave is cooled in an ice bath, and the excess gas is carefully vented. The resulting solution is analyzed by Gas Chromatography (GC) using a calibrated internal standard to determine the conversion of 1-octene and the ratio of branched to linear aldehyde products.

Asymmetric Organocatalysis: Crafting Chiral Branched Aldehydes

The construction of stereogenic centers, particularly all-carbon quaternary centers, at the α-position of an aldehyde is a formidable challenge in synthetic chemistry. Organocatalysis has emerged as a powerful tool to address this, enabling the direct and enantioselective α-functionalization of α-branched aldehydes.[3]

Enantioselective α-Alkylation

Chiral primary and secondary amines are effective catalysts for the enantioselective α-alkylation of aldehydes. These reactions typically proceed through the formation of a chiral enamine intermediate, which then reacts with an electrophile. The stereochemical outcome is dictated by the chiral environment provided by the catalyst. Recent methods have demonstrated the synergistic use of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis to achieve the enantioselective α-alkylation of aldehydes with simple olefins.[8][9]

Data Presentation: Enantioselective α-Alkylation of 2-Phenylpropanal (B145474)

The table below presents data for the enantioselective α-alkylation of 2-phenylpropanal with various electrophiles, showcasing the high yields and enantioselectivities achievable with modern organocatalytic systems.

| Entry | Aldehyde | Electrophile | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | 2-Phenylpropanal | Allyl Bromide | Chiral Primary Amino Acid | 85 | 94 | Yoshida et al. |

| 2 | 2-Phenylpropanal | Benzyl Bromide | Chiral Secondary Amino Acid | 82 | 92 | Lee et al. |

| 3 | 2-Phenylpropanal | 1-Bromobut-2-ene | Chiral Primary Amino Acid | 87 | 96 | Yoshida et al. |

| 4 | 2-Phenylpropanal | Styrene (Photoredox) | Imidazolidinone + Ir catalyst | 75 | 95 | MacMillan et al. |

Experimental Workflow: Organocatalytic α-Alkylation

The general workflow for an organocatalytic α-alkylation is depicted below.

Caption: Workflow for organocatalytic α-alkylation.

Detailed Experimental Protocol: Enantioselective α-Allylation of 2-Phenylpropanal

Materials: 2-Phenylpropanal, Allyl bromide, Chiral primary amino acid catalyst (e.g., a serine-derived amino acid), Potassium hydrogen carbonate (KHCO₃), Water, tert-Butanol, Potassium iodide (KI), Tetrabutylammonium iodide (TBAI).

Procedure:

-

Reaction Setup: A mixture of the chiral primary amino acid catalyst (0.03 mmol, 30 mol%), KHCO₃ (0.2 mmol), KI (0.1 mmol), and TBAI (0.1 mmol) is placed in a reaction vial.

-

Addition of Reagents: 2-Phenylpropanal (0.1 mmol), a water/tert-butanol solvent mixture (1:1, 0.5 mL), and allyl bromide (0.2 mmol) are added sequentially to the vial.

-

Reaction Execution: The heterogeneous mixture is stirred vigorously at room temperature for 24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with water (5 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess of the purified α-allylated aldehyde is determined by chiral High-Performance Liquid Chromatography (HPLC).

Biological Relevance and Signaling Pathways